3-(Oxan-4-yl)cyclobutan-1-one
Overview
Description
3-(Oxan-4-yl)cyclobutan-1-one, also known as 4-Oxocyclobutan-1-yl methyl ether, is a cyclic organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. This compound features a cyclobutanone ring fused with an oxane (tetrahydropyran) ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 3-(Oxan-4-yl)cyclobutan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclobutanone derivative with an oxane precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and catalyst optimization .
Chemical Reactions Analysis
3-(Oxan-4-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles replace leaving groups under suitable conditions.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
3-(Oxan-4-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-(Oxan-4-yl)cyclobutan-1-one can be compared with similar compounds such as:
Cyclobutanone: A simpler analog without the oxane ring, used in various organic synthesis reactions.
Tetrahydropyran: The oxane ring component, commonly used as a protecting group in organic synthesis.
Cyclopentanone: Another cyclic ketone with a five-membered ring, used in similar chemical reactions but with different reactivity and properties.
This compound’s unique structure, combining a cyclobutanone and an oxane ring, provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3-(oxan-4-yl)cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9-5-8(6-9)7-1-3-11-4-2-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRXEOVNDUSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271998 | |
Record name | 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-46-9 | |
Record name | 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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